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Cat. No.: B1584320 Get Quote

Technical Support Center: Reactive Sputtering
of CrN
This guide provides troubleshooting assistance and frequently asked questions for

researchers, scientists, and professionals encountering issues with target poisoning during the

reactive sputtering of Chromium Nitride (CrN).

Frequently Asked Questions (FAQs)
Q1: What is target poisoning in the context of reactive sputtering?

A1: Target poisoning is a phenomenon that occurs during reactive sputtering when a compound

layer, in this case, chromium nitride (CrN), forms on the surface of the chromium (Cr) target.

[1] This happens when the reactive gas (nitrogen, N₂) reacts with the target surface at a rate

faster than the sputtering process can remove it.[1] This newly formed layer is typically

insulating or has lower conductivity and a lower sputter yield than the pure metallic target,

leading to significant changes in the process.[1][2]

Q2: What are the primary symptoms of CrN target poisoning?

A2: The most common indicators of target poisoning include:

A significant drop in deposition rate: The sputter yield of CrN is generally lower than that of

pure Cr, causing the deposition rate to decrease sharply.[1][2][3]
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Changes in plasma impedance and target voltage: For a DC power supply operating in

constant power mode, the formation of an insulating CrN layer on the target can lead to an

increase in target voltage.[4] Conversely, in some scenarios, the voltage may decrease

significantly.[2]

Arcing: The buildup of an insulating layer on the target surface can lead to localized charge

accumulation, resulting in unstable arcing.[1][5][6]

Visible changes on the target surface: The target may develop a discolored layer (white,

grey, or black) in the sputtering racetrack area.

Process Instability: The process becomes difficult to control, especially in the transition

region between the metallic and poisoned modes.[3]

Q3: What specific factors cause target poisoning during CrN deposition?

A3: Target poisoning in CrN sputtering is primarily governed by the balance between the arrival

rate of nitrogen gas and the removal rate of the formed nitride by sputtering.[2][7] Key

contributing factors include:

High Nitrogen Flow Rate: The most direct cause is introducing too much nitrogen gas into

the chamber.[2] When the nitrogen partial pressure is too high, the rate of nitride formation

on the target outpaces the sputter removal rate.[5]

Low Sputtering Power: Insufficient power density on the target reduces the sputter rate,

making it easier for the nitride layer to form and accumulate.

Low Pumping Speed: Inadequate pumping speed can lead to a higher effective partial

pressure of nitrogen near the target, promoting the poisoning effect.[8]

Q4: What is the "hysteresis effect" and how does it relate to target poisoning?

A4: The hysteresis effect is a characteristic feature of reactive sputtering processes where the

process parameters (like deposition rate or target voltage) follow a different path as the reactive

gas flow is increased compared to when it is decreased.[1][8][9] As you increase the nitrogen

flow, the target remains in a "metallic mode" with a high deposition rate up to a certain point,

after which it abruptly transitions into the "poisoned mode" with a low deposition rate.[1][10] To
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return to the metallic mode, the nitrogen flow must be reduced to a much lower level than the

point where the initial transition occurred.[1] This non-linear behavior makes it very difficult to

operate stably in the transition region, which is often desirable for achieving stoichiometric films

at a reasonable deposition rate.[8]

Q5: How can I prevent or mitigate target poisoning?

A5: Several strategies can be employed to operate in a stable regime and avoid severe

poisoning:

Use a Feedback Control System: A Plasma Emission Monitoring (PEM) system can be used

to monitor the light emitted from the plasma.[10] By tracking the intensity of specific

chromium and nitrogen emission lines, the system can provide real-time feedback to a mass

flow controller to precisely regulate the nitrogen flow and maintain the process in the desired

transition state.[10]

Optimize Nitrogen Flow: Introduce the nitrogen gas near the substrate and the argon gas

near the target to create a pressure gradient, reducing the nitrogen partial pressure at the

target surface.[5]

Use Mid-Frequency AC or Pulsed-DC Power: These power supplies can help to reduce

charge buildup on the target surface, suppress arcing, and provide more stable process

control compared to standard DC power.[2][5] High-Power Impulse Magnetron Sputtering

(HIPIMS) has also been shown to reduce the hysteresis effect.[4][7][11]

Increase Sputtering Power: Operating at a higher power density increases the sputter rate of

the target, which helps to clean the target surface and prevent the accumulation of nitrides.

[5]

Increase Pumping Speed: A higher pumping speed helps to remove unreacted nitrogen from

the chamber more effectively.[5]

Q6: My target is already poisoned. How can I clean it?

A6: A poisoned target can often be recovered.
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Sputter in Pure Argon: The most common method is to turn off the reactive gas flow and

sputter the target in a pure argon environment for an extended period (e.g., 30-60 minutes).

This will physically remove the nitride layer from the surface.

Manual Cleaning: If sputtering in argon is ineffective, the target may need to be removed

from the chamber and cleaned manually. This can be done by polishing the surface with

sandpaper to remove the compound layer.[2][12]

Quantitative Process Data
The transition from a metallic to a poisoned state is highly dependent on the specific geometry

of the sputtering system and process parameters. However, published studies provide insight

into typical operating windows.

Sputtering
Technique

Target Power

N₂ Flow Rate
Range for
Poisoning
Hysteresis

Observation

Unbalanced

Magnetron (UBM) - 1

Target

~8 kW 70 - 170 sccm

Prominent and clear

hysteresis effect

observed.[4][7][13]

Unbalanced

Magnetron (UBM) - 4

Targets

~8 kW > 175-200 sccm

The onset of

poisoning is pushed to

higher N₂ flow rates.

[4][11]

HIPIMS - 1 Target ~8 kW 90 - 186 sccm

The hysteresis effect

appears to be reduced

or narrowed.[4][11]

Mixed HIPIMS + UBM ~8 kW Diminished Hysteresis

Compound formation

and removal is more

dynamic, reducing the

poisoning effect.[4][7]

[13]
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Experimental Protocols
Protocol: Real-Time Process Control using Plasma Emission Monitoring (OES/PEM)

This protocol describes the methodology for using Optical Emission Spectroscopy (OES), often

referred to as Plasma Emission Monitoring (PEM), to control the reactive sputtering process

and avoid target poisoning.

1. Principle: The light (plasma emission) from the sputtering process contains spectral lines

characteristic of the elements present. The intensity of the emission line from the sputtered

metal (e.g., Cr) is proportional to the sputtering rate of the metal, while the intensity of a

reactive gas line (e.g., N) relates to its concentration in the plasma. By monitoring the ratio of a

metal line to a gas line, one can determine the state of the target surface (metallic vs.

poisoned) and use this information in a feedback loop to precisely control the reactive gas flow.

[10][14]

2. Equipment:

Optical Spectrometer (e.g., 200-800 nm range)

Fiber optic cable (vacuum compatible)

Viewport on the sputtering chamber with a direct line of sight to the plasma above the target.

Computer with software for spectral analysis.

Proportional-Integral-Derivative (PID) controller linked to both the spectrometer and the

reactive gas Mass Flow Controller (MFC).

3. Methodology:

System Setup:

Mount the fiber optic probe to a viewport on the vacuum chamber, ensuring it has a clear

view of the plasma glow, typically focused on the region just above the target's racetrack.

Connect the fiber optic to the spectrometer.
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Interface the spectrometer's output and the reactive gas MFC with the PID controller.

Characterization (Hysteresis Loop Mapping):

Begin sputtering with pure Argon to establish a baseline metallic-mode spectrum. Identify

a strong, isolated Cr emission peak (e.g., at 425.4 nm).

Slowly introduce and increase the Nitrogen flow rate in small steps. At each step, record

both the N₂ flow rate and the intensity of the chosen Cr emission line.

Continue increasing the N₂ flow until the Cr intensity drops sharply, indicating the transition

to the poisoned mode.

Now, slowly decrease the N₂ flow rate in steps, again recording the Cr intensity at each

step, until the Cr intensity returns to its high, metallic-mode level.

Plot the Cr intensity versus the N₂ flow rate. This graph will clearly show the hysteresis

loop.

Process Control:

From the hysteresis graph, identify a target Cr intensity setpoint within the transition region

that corresponds to the desired film stoichiometry. This setpoint should be on the "knee" of

the curve before the sharp drop-off.

Configure the PID controller:

Input: The real-time intensity of the selected Cr emission line from the spectrometer.

Setpoint: The desired Cr intensity determined in the previous step.

Output: A control voltage to the Nitrogen MFC.

Initiate the deposition process. The PID controller will now dynamically adjust the N₂ flow

rate to maintain the Cr emission intensity at the setpoint, effectively holding the process

stable within the narrow transition region and preventing a complete shift into the poisoned

mode.[10]
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Visualizations

Hysteresis Effect in Reactive Sputtering
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Caption: Hysteresis loop showing the abrupt transition to a poisoned state.
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Troubleshooting Target Poisoning Workflow

Problem Detected:
Low Rate, Arcing, or

Unstable Voltage
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Caption: A logical workflow for diagnosing and resolving target poisoning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. thinfilmmaterials.com [thinfilmmaterials.com]

2. How to fix a damaged sputtering target? - FUNCMATER [funcmater.com]

3. m.youtube.com [m.youtube.com]

4. pubs.aip.org [pubs.aip.org]

5. ikspvd.com [ikspvd.com]

6. dahyoung.com [dahyoung.com]

7. pubs.aip.org [pubs.aip.org]

8. researchgate.net [researchgate.net]

9. Study of hysteresis behavior in reactive sputtering of cylindrical magnetron plasma
[cpb.iphy.ac.cn]

10. Kurt J. Lesker Company | Precision without Poisoning: Plasma Emission Monitoring in
Reactive Sputtering with KDF Technologies | Enabling Technology for a Better World
[lesker.com]

11. pubs.aip.org [pubs.aip.org]

12. When coating, metal target is seriously poisoned. Why? How to avoid and how to deal
with the target - www.cinano.com.cn [nanencoat.com]

13. shura.shu.ac.uk [shura.shu.ac.uk]

14. ugent.be [ugent.be]

To cite this document: BenchChem. ["troubleshooting target poisoning during reactive
sputtering of CrN"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584320#troubleshooting-target-poisoning-during-
reactive-sputtering-of-crn]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1584320?utm_src=pdf-custom-synthesis
https://thinfilmmaterials.com/target-poisoning-in-reactive-sputtering-mechanisms-and-mitigation/
https://www.funcmater.com/how-to-fix-a-damaged-sputtering-target.html
https://m.youtube.com/watch?v=trd1cfhmtDo
https://pubs.aip.org/avs/jva/article-pdf/doi/10.1116/1.4950886/13532119/041502_1_online.pdf
https://www.ikspvd.com/info/what-is-target-poisoning-in-magnetron-sputteri-30045802.html
https://www.dahyoung.com/show/activated-reactive-magnetron-sputtering.htm
https://pubs.aip.org/avs/jva/article/34/4/041502/245810/Target-poisoning-during-CrN-deposition-by-mixed
https://www.researchgate.net/publication/355761458_Hysteresis_effect_during_reactive_sputtering
https://cpb.iphy.ac.cn/article/2015/cpb_24_12_125201.html
https://cpb.iphy.ac.cn/article/2015/cpb_24_12_125201.html
https://www.lesker.com/blog/precision-without-poisoning-plasma-emission-monitoring-reactive-sputtering-kdf-technologies
https://www.lesker.com/blog/precision-without-poisoning-plasma-emission-monitoring-reactive-sputtering-kdf-technologies
https://www.lesker.com/blog/precision-without-poisoning-plasma-emission-monitoring-reactive-sputtering-kdf-technologies
https://pubs.aip.org/avs/jva/article-abstract/34/4/041502/245810
http://www.nanencoat.com/en/nd.jsp?fromColId=2&id=1
http://www.nanencoat.com/en/nd.jsp?fromColId=2&id=1
https://shura.shu.ac.uk/12285/1/SHURA-Target%20poisoning%20of%20Cr%20in%20HIPIMS%20and%20UBM.pdf
https://www.ugent.be/ea/appliedphysics/en/research/plasma/plasmaphysicsandengineering.htm/plasmadiagnostics.htm
https://www.benchchem.com/product/b1584320#troubleshooting-target-poisoning-during-reactive-sputtering-of-crn
https://www.benchchem.com/product/b1584320#troubleshooting-target-poisoning-during-reactive-sputtering-of-crn
https://www.benchchem.com/product/b1584320#troubleshooting-target-poisoning-during-reactive-sputtering-of-crn
https://www.benchchem.com/product/b1584320#troubleshooting-target-poisoning-during-reactive-sputtering-of-crn
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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